3-(5-Methylpyridin-3-YL)butan-2-OL
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Overview
Description
3-(5-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and a butan-2-ol group at the 3-position. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylpyridin-3-yl)butan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylnicotinic acid.
Bromination: The 5-methylnicotinic acid is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to yield 3-(bromomethyl)-5-methylpyridine.
Reduction: The brominated product is then reduced using sodium borohydride (NaBH4) in methanol to produce this compound.
Industrial Production Methods
For large-scale industrial production, the same synthetic route can be employed with modifications to optimize yield and efficiency. The use of environmentally friendly solvents and reagents is preferred to minimize hazardous waste. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylpyridin-3-yl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(5-Methylpyridin-3-yl)butan-2-one.
Scientific Research Applications
3-(5-Methylpyridin-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(5-Methylpyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: A brominated derivative used as an intermediate in the synthesis of 3-(5-Methylpyridin-3-yl)butan-2-ol.
(2S)-4-(5-Methylpyridin-3-yl)butan-2-ol: A stereoisomer with potential differences in biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(5-methylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-4-10(6-11-5-7)8(2)9(3)12/h4-6,8-9,12H,1-3H3 |
InChI Key |
NUYWRLZJOMEFFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C)C(C)O |
Origin of Product |
United States |
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